molecular formula C17H22N6O B4993027 N,N-dimethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine

N,N-dimethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine

Cat. No. B4993027
M. Wt: 326.4 g/mol
InChI Key: QXESNEFAGLPOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine, also known as compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the diazepane family and is structurally similar to other compounds such as diazepam and lorazepam.

Mechanism of Action

The exact mechanism of action of N,N-dimethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine is not fully understood. However, it is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. This leads to an overall decrease in neuronal excitability and results in the anxiolytic, sedative, and hypnotic effects observed in preclinical studies.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, the this compound has been shown to increase the duration of non-REM sleep and decrease the time to onset of sleep. It has also been shown to reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dimethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine in lab experiments is its well-established synthesis method, which yields high purity and yield of the this compound. Additionally, the this compound has been extensively studied in preclinical models, making it a well-characterized tool this compound for investigating the role of GABA in the central nervous system. However, one limitation of using this this compound in lab experiments is its potential for off-target effects, as it has been shown to interact with other neurotransmitter systems in addition to GABA.

Future Directions

There are several future directions for research on N,N-dimethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine. One area of research is the development of more selective N,N-dimethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamines that target specific GABA receptor subtypes. Another area of research is the investigation of the this compound's potential use in the treatment of other neurological disorders, such as epilepsy and neuropathic pain. Additionally, the this compound's potential for abuse and dependence should be further investigated to inform its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of N,N-dimethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine involves the reaction of 2-pyridinecarboxylic acid with N,N-dimethyl-1,4-diaminobutane in the presence of a carbodiimide coupling reagent. The resulting intermediate is then reacted with 2-chloro-4-(2-pyrimidinyl)-1,4-diazepane to yield the final product. The synthesis method has been optimized to yield high purity and yield of the this compound.

Scientific Research Applications

N,N-dimethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has been extensively studied for its potential therapeutic applications. The this compound has been shown to have anti-anxiety, sedative, and hypnotic effects in preclinical studies. It has also been investigated for its potential use in the treatment of insomnia, depression, and other psychiatric disorders.

properties

IUPAC Name

[6-(dimethylamino)pyridin-3-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-21(2)15-6-5-14(13-20-15)16(24)22-9-4-10-23(12-11-22)17-18-7-3-8-19-17/h3,5-8,13H,4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXESNEFAGLPOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C(=O)N2CCCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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